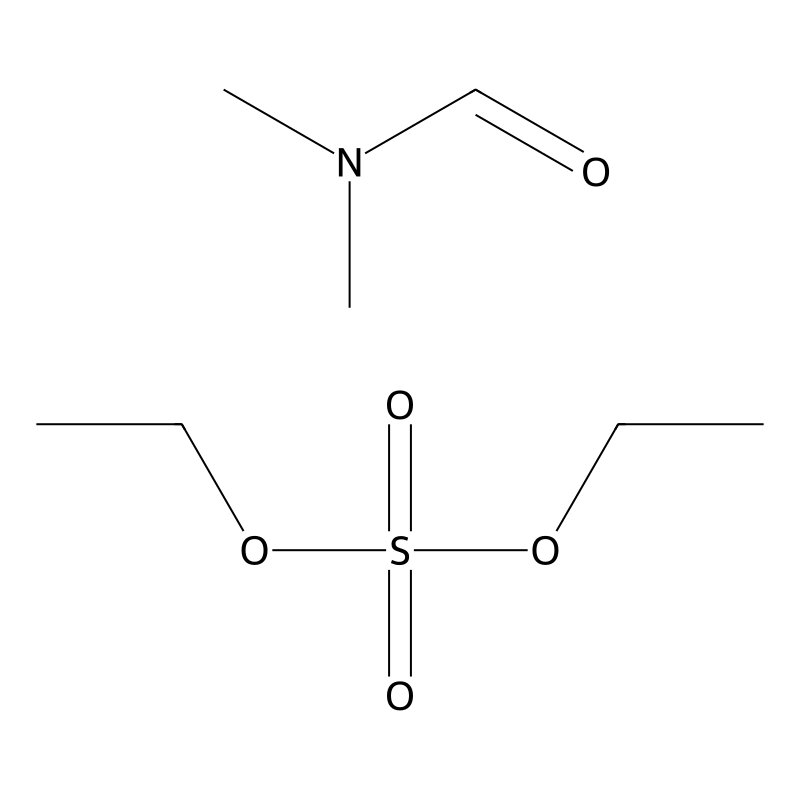

diethyl sulfate;N,N-dimethylformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl sulfate is an organic compound with the formula CHOSOCH. It is a colorless, oily liquid known for its strong alkylating properties, making it a potent reagent in organic synthesis. Diethyl sulfate is primarily utilized as an ethylating agent in the production of dyes, pharmaceuticals, and other organic compounds. N,N-dimethylformamide, on the other hand, has the chemical formula HCON(CH) and is a colorless liquid that serves as a polar aprotic solvent widely used in

- Alkylation Reactions: Diethyl sulfate can react with nucleophiles, including amines and alcohols, to form ether or ester products. For example, when reacting with N,N-dimethylformamide, it can produce N,N-dimethylformamide dimethyl acetal through an alkylation process.

- Vilsmeier Reaction: N,N-dimethylformamide is often involved in the Vilsmeier reaction, where it acts as a reagent to formylate aromatic compounds. Diethyl sulfate can enhance this reaction by providing ethyl groups to the aromatic substrates.

- Hydrolysis: Both compounds can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

Diethyl sulfate is recognized for its significant biological activity, particularly as a genotoxic agent. Studies have shown that it induces mutations and DNA damage across various biological systems:

- Genotoxicity: Diethyl sulfate is classified as a probable human carcinogen (Group 2A) due to its ability to ethylate DNA, leading to mutations and chromosomal aberrations in mammalian cells and model organisms like Drosophila melanogaster .

- Embryotoxicity: Research indicates that exposure to diethyl sulfate during critical periods of embryogenesis can result in increased rates of fetal resorption and malformations .

- Mutagenicity: In bacterial systems, diethyl sulfate has been shown to induce reverse mutations and mitotic recombination .

N,N-dimethylformamide itself has lower toxicity but can still pose risks upon exposure; it is primarily a solvent but can lead to skin irritation and other health issues if not handled properly.

The synthesis of N,N-dimethylformamide dimethyl acetal from diethyl sulfate involves several steps:

- Direct Alkylation: One common method includes heating N,N-dimethylformamide with diethyl sulfate at elevated temperatures (60-80 °C). This process leads to the formation of imino-complexes followed by further reactions yielding dimethyl acetal .

- Alternative Routes: Other synthetic routes may involve the use of different alkylating agents or solvents to optimize yield and minimize by-products.

Both diethyl sulfate and N,N-dimethylformamide find extensive applications in various fields:

- Diethyl Sulfate:

- Used as an ethylating agent in organic synthesis.

- Employed in the production of dyes and pigments.

- Acts as a finishing agent in textile processing.

- N,N-Dimethylformamide:

- Serves as a solvent for

Interaction studies involving diethyl sulfate often focus on its reactivity with biological macromolecules such as DNA and proteins. The compound's ability to form covalent bonds with nucleophilic sites leads to significant alterations in genetic material:

- DNA Interaction: Diethyl sulfate has been shown to alkylate DNA at specific sites, resulting in mutations that can be analyzed through molecular biology techniques .

- Protein Modification: It can also modify proteins by alkylating amino acid side chains, potentially affecting their function.

Several compounds exhibit structural or functional similarities to diethyl sulfate and N,N-dimethylformamide. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Dimethyl sulfate | (CH)SO | Stronger alkylating agent than diethyl sulfate; used for methylation. |

| Ethylene sulfide | CHS | A cyclic compound that acts as an alkylating agent; less toxic than diethyl sulfate. |

| Acetic anhydride | (CHCO)O | Used primarily for acetylation reactions; less reactive than diethyl sulfate. |

| Dimethoxyethane | CHO | A solvent with similar applications but lower toxicity; does not have strong alkylating properties. |

The uniqueness of diethyl sulfate lies in its potent alkylating capability combined with its use in diverse industrial applications compared to other similar compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard